1-(4-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
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Overview
Description
The compound “1-(4-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide” is a molecular structure with the formula C11H11FN2O2S2 .
Synthesis Analysis
Imidazole compounds, which this molecule is a derivative of, are known for their broad range of chemical and biological properties. They are often synthesized using the Schiemann reaction, a method widely used in the synthesis of fluorine-containing aromatic compounds .Molecular Structure Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Fluoroimidazoles, like this compound, have been synthesized using various methods, including the Schiemann reaction . The introduction of a fluorine atom into heterocyclic compounds can significantly increase their biological activity .Physical And Chemical Properties Analysis
Imidazole, the core structure of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives
The compound can be used as a synthon in the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These derivatives have diverse biological activities and are important in medicinal chemistry .
Development of New Drugs
Imidazole derivatives, such as the compound , have a broad range of chemical and biological properties. They have become an important synthon in the development of new drugs. The derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Breast Cancer Drug Compounds
The compound has potential applications in the development of anti-breast cancer drug compounds. QSAR analysis, molecular docking assessment, and pharmacokinetics analysis of 2-(4-fluorophenyl) imidazole-5-ones derivatives showed a more reliable anti-cancer drug candidate against MCF-7 cell line .
Synthesis of Imidazole Derivatives
The compound can be used in the synthesis of imidazole derivatives. Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Biological and Pharmacological Activities
The compound and its derivatives have a versatile range of biological and pharmacological activities. They play a pivotal role in the synthesis of biologically active molecules such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Green Chemistry and Organometallic Catalysis
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs). Therefore, imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Future Directions
Mechanism of Action
Target of Action
The compound belongs to the class of imidazole derivatives . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets of “1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” would depend on its specific structure and properties.
Mode of Action
Imidazole derivatives can interact with their targets in various ways, such as by binding to active sites or allosteric sites, or by interacting with the lipid bilayer of cells . The exact mode of action of “1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” would need to be determined through experimental studies.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways, depending on their specific targets . For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, or to modulate signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” would depend on its specific chemical structure and properties. Imidazole derivatives can have varying degrees of solubility, stability, and permeability, which can affect their absorption and distribution in the body . They can also be metabolized by various enzymes, and can be excreted through various routes .
Result of Action
The molecular and cellular effects of “1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” would depend on its specific targets and mode of action. Some imidazole derivatives have been found to have antimicrobial, anti-inflammatory, antitumor, and other effects .
Action Environment
The action, efficacy, and stability of “1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . These factors can affect the compound’s solubility, stability, and interactions with its targets.
properties
IUPAC Name |
3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2S2/c12-7-1-3-8(4-2-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOVVFASGLAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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